molecular formula C12H15ClN2 B1426147 N1,N1-Diallyl-2-chloro-1,4-benzenediamine CAS No. 1219957-06-8

N1,N1-Diallyl-2-chloro-1,4-benzenediamine

Cat. No.: B1426147
CAS No.: 1219957-06-8
M. Wt: 222.71 g/mol
InChI Key: OJUIXPCQHDEYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1-Diallyl-2-chloro-1,4-benzenediamine is a chemical compound with the molecular formula C12H15ClN2 . As a substituted 1,4-benzenediamine, this compound is of significant interest in organic and pharmaceutical research. Chloro- and dialkyl-substituted benzenediamines serve as key synthetic intermediates and building blocks for the development of more complex molecules, including dyes and pharmacologically active compounds . Related chloro-substituted benzenediamine derivatives are utilized in analytical chemistry, demonstrated by their separation and analysis using reverse-phase (RP) HPLC and UPLC methods, indicating their applicability in method development and pharmacokinetics studies . Researchers value this family of compounds for their role in synthesizing diazepine and other heterocyclic structures, which are core scaffolds in numerous bioactive agents . This product is intended for research purposes as a chemical intermediate and standard. Handling should be conducted in a chemical fume hood, using appropriate personal protective equipment, including lab coats, gloves, and safety goggles . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-1-N,1-N-bis(prop-2-enyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h3-6,9H,1-2,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUIXPCQHDEYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227504
Record name 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219957-06-8
Record name 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219957-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Diallyl-2-chloro-1,4-benzenediamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-1,4-benzenediamine as the starting material.

    Allylation Reaction: The allylation of the amino groups is carried out using allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1,N1-Diallyl-2-chloro-1,4-benzenediamine can undergo oxidation reactions, where the allyl groups are oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form N1,N1-diallyl-1,4-benzenediamine by removing the chlorine atom.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Epoxides or other oxidized derivatives.

    Reduction: N1,N1-diallyl-1,4-benzenediamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N1,N1-Diallyl-2-chloro-1,4-benzenediamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers, dyes, and other functional materials.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may be used in the development of probes or inhibitors for specific enzymes or receptors.

Medicine: The compound is investigated for its potential pharmacological properties. It may have applications in the development of new drugs or therapeutic agents.

Industry: this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of N1,N1-Diallyl-2-chloro-1,4-benzenediamine involves its interaction with specific molecular targets. The allyl groups and the chlorine atom play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic Effects

  • This contrasts with the 2-CF₃ group (), which exerts stronger electron-withdrawing effects, enhancing resistance to oxidative degradation .
  • Diallyl groups introduce steric hindrance and moderate electron-donating effects via hyperconjugation, which may slow reaction kinetics in polymerization or cross-loupling reactions compared to smaller substituents like methyl .

Solubility and Stability

  • The dihydrochloride salt form of N,N-dimethyl-1,4-phenylenediamine () improves aqueous solubility, whereas the diallyl analog’s non-ionic structure likely favors organic solvents.
  • Allyl groups may increase susceptibility to radical-mediated degradation compared to stable fluorinated derivatives (e.g., ) .

Biological Activity

N1,N1-Diallyl-2-chloro-1,4-benzenediamine is an organic compound with significant biological activity, particularly in the context of its potential therapeutic and toxicological effects. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of 1,4-benzenediamine where two allyl groups are substituted at the nitrogen atoms, and a chlorine atom is attached to the benzene ring. Its molecular formula is C14H18ClN2C_{14}H_{18}ClN_2.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic activities. This interaction may lead to alterations in metabolic pathways.
  • Oxidative Stress Modulation : It may participate in redox reactions that influence cellular oxidative stress levels, which are critical in various pathological conditions.

Acute Toxicity

Studies have shown that this compound exhibits varying degrees of toxicity depending on the dose and route of administration. For instance:

  • In a study involving Fischer 344 rats, doses up to 16 mg/kg body weight per day showed no mortalities or significant clinical signs, establishing a no observed adverse effect level (NOAEL) at this dosage .
  • Conversely, higher doses (200 mg/kg bw/d) resulted in significant toxic effects including body weight reduction and increased relative organ weights .

Sensitization Potential

The compound has been classified as a strong sensitizer based on animal studies. For example:

  • In guinea pigs, a sensitization test revealed that 9 out of 15 animals exhibited skin reactions within 24 hours after exposure to a 3% solution .

Application in Enzymatic Studies

The compound has been investigated as a biochemical probe for studying enzyme mechanisms. Its ability to modify protein structures makes it useful in understanding enzyme kinetics and inhibition.

Comparative Toxicity Data

The following table summarizes key findings from various studies regarding the toxicity and biological effects of this compound:

Study Animal Model Dosage (mg/kg bw/d) Effects Observed NOAEL
Imaida et al., 1983Fischer 344 Rats200 (dietary)Deaths, reduced body weight50
SCCP ReportFischer 344 Rats16 (intraperitoneal)No mortalities or adverse signs16
Stenback et al., 1977Swiss Mice/Rabbits17.2 (dermal)No treatment-related effects17.2

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1,N1-Diallyl-2-chloro-1,4-benzenediamine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-1,4-benzenediamine with allyl halides (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Temperature control (80–100°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions .
  • Key Parameters :

VariableOptimal RangeImpact on Yield
Temperature80–100°CHigher temps increase reaction rate but risk decomposition.
SolventDMF or THFPolar aprotic solvents enhance nucleophilicity.
CatalystNone requiredBase (e.g., K₂CO₃) aids deprotonation.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify allyl protons (δ 5.1–5.9 ppm for vinyl protons) and aromatic protons (δ 6.5–7.5 ppm). Chlorine substitution deshields adjacent protons.
  • IR : Look for N-H stretches (~3300 cm⁻¹) and C-Cl stretches (~750 cm⁻¹).
  • MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., C₁₃H₁₆ClN₂: ~247.7 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound?

  • Methodology :

  • Dose-Response Studies : Test across a concentration gradient (e.g., 1–100 µM) to identify therapeutic windows.
  • Assay Validation : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability.
  • Mechanistic Profiling : Compare ROS generation, membrane disruption, or enzyme inhibition across cell types .

Q. How do the diallyl and chloro substituents influence the compound’s reactivity in polymerization or coordination chemistry?

  • Methodology :

  • DFT Calculations : Model electron density distribution to predict sites for electrophilic/nucleophilic attacks.
  • Experimental Probes : React with transition metals (e.g., Pd, Cu) to assess chelation potential. Allyl groups may participate in radical polymerization, while chlorine enhances electrophilicity .

Q. What purification techniques are most effective for isolating high-purity this compound from by-products?

  • Methodology :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal formation.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical validation .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions.
  • Storage : Keep in amber glass vials under inert gas (N₂) at –20°C to prevent oxidation.
  • Waste Disposal : Neutralize with 10% acetic acid before disposal in halogenated waste containers .

Application-Oriented Questions

Q. How can this compound be functionalized for use in drug delivery systems or bioactive probes?

  • Methodology :

  • Bioconjugation : Attach fluorophores (e.g., FITC) via amine-reactive linkers (e.g., NHS esters).
  • Polymer Synthesis : Use as a monomer in polyurea/polyurethane formulations, leveraging the reactivity of allyl and amine groups .

Q. What analytical methods quantify trace impurities (e.g., residual allyl halides) in synthesized batches?

  • Methodology :

  • GC-MS : Detect volatile impurities (e.g., allyl bromide) with headspace sampling.
  • LC-UV/Vis : Monitor absorbance at 254 nm for aromatic by-products .

Data Analysis and Interpretation

Q. How to interpret conflicting data on the compound’s stability under oxidative vs. reductive conditions?

  • Methodology :

  • Stress Testing : Expose to H₂O₂ (oxidative) or NaBH₄ (reductive) and monitor degradation via TLC or HPLC.
  • Kinetic Studies : Calculate half-lives under varying pH and temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N1,N1-Diallyl-2-chloro-1,4-benzenediamine
Reactant of Route 2
Reactant of Route 2
N1,N1-Diallyl-2-chloro-1,4-benzenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.